![molecular formula C16H28S B1595993 2-Dodecylthiophene CAS No. 4861-61-4](/img/structure/B1595993.png)
2-Dodecylthiophene
Overview
Description
2-Dodecylthiophene is a chemical compound with the molecular formula C16H28S . It has an average mass of 252.458 Da and a mono-isotopic mass of 252.191177 Da . It is commonly used as an intermediate for the construction of semiconducting polymers or small molecules for device fabrication of organic field-effect transistors and polymer solar cells .
Synthesis Analysis
Thiophene derivatives, including 2-Dodecylthiophene, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation reaction of different substrates .Molecular Structure Analysis
The molecular structure of 2-Dodecylthiophene consists of a thiophene ring attached to a dodecyl group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis
2-Dodecylthiophene has a density of 0.9±0.1 g/cm3, a boiling point of 318.8±5.0 °C at 760 mmHg, and a flash point of 108.3±3.8 °C . It also has a molar refractivity of 80.5±0.3 cm3 and a molar volume of 276.8±3.0 cm3 .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
2-Dodecylthiophene is commonly used as an intermediate for constructing semiconducting polymers or small molecules in the fabrication of OFETs. These devices are crucial for developing flexible electronic components due to their low-cost production and mechanical flexibility .
Polymer Solar Cells
This compound also plays a significant role in the development of polymer solar cells. The alkylated thiophene’s structure allows for fine-tuning the photovoltaic properties, which is essential for enhancing the efficiency and stability of solar cells .
Organic Semiconductors
Thiophene-based molecules, including 2-Dodecylthiophene, are pivotal in advancing organic semiconductor technology. They offer advantages such as solution-processability and tunable electronic properties, which are beneficial for various applications like sensors and displays .
Interfacial Coupling in Molecular Electronics
Research has shown that thiophene compounds can be used to tune two-dimensional interfacial coupling in molecular electronics. This tuning can lead to enhanced current and capacitance, which is valuable for developing high-performance electronic devices .
properties
IUPAC Name |
2-dodecylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMFDNZCLKTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340661 | |
Record name | 2-Dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dodecylthiophene | |
CAS RN |
4861-61-4 | |
Record name | 2-Dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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